5,5-Diethoxypentanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
1468-47-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5,5-diethoxypentanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-7H2,1-2H3 |
InChI Key |
GKYHWVZHPBKFPA-UHFFFAOYSA-N |
SMILES |
CCOC(CCCC#N)OCC |
Canonical SMILES |
CCOC(CCCC#N)OCC |
Synonyms |
5,5-Diethoxy-pentanenitrile; 4-Cyano-butyraldehyde Diethyl Acetal; 5,5-Diethoxypentanenitrile; 5,5-Diethoxy-valeronitrile; |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Diethoxypentanenitrile
Established Synthetic Routes and Reaction Pathways
The primary and most direct methods for synthesizing 5,5-Diethoxypentanenitrile involve the formation of the nitrile group on a pre-existing carbon skeleton that already contains the diethyl acetal (B89532) moiety.
Cyanoalkylation Strategies from Halogenated Precursors
A prevalent strategy for the synthesis of this compound is through the cyanoalkylation of a halogenated precursor. This method leverages the nucleophilic substitution of a halide by a cyanide anion, a fundamental transformation in organic chemistry. vanderbilt.edu
The most cited synthetic route for this compound involves the reaction of 4-chlorobutyraldehyde diethyl acetal with a cyanide source. chemsrc.com This reaction is a classic example of a nucleophilic substitution where the cyanide ion (CN⁻) displaces the chloride ion (Cl⁻) from the alkyl chain.
The starting material, 4-chlorobutyraldehyde diethyl acetal, is a commercially available compound used in various organic syntheses. chemicalbook.comsigmaaldrich.comtcichemicals.com The reaction proceeds by introducing a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to the halogenated acetal. chemsrc.com
Reaction Scheme:
This synthetic approach is advantageous due to the ready availability of the starting materials. chemsrc.com
To maximize the yield and purity of this compound from the cyanoalkylation reaction, several factors must be optimized. Key parameters include the choice of solvent, reaction temperature, and the potential use of catalysts.
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the nucleophilic substitution. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often effective for SN2 reactions involving cyanide ions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
Temperature: The reaction temperature influences the rate of reaction. Generally, heating the reaction mixture can increase the rate of substitution. However, excessively high temperatures might lead to side reactions, such as elimination, which would reduce the yield of the desired product.
Phase-Transfer Catalysis: To enhance the solubility and reactivity of the cyanide salt in an organic solvent, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), can be employed. vanderbilt.edu These catalysts help to transport the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.
| Parameter | Condition | Rationale |
| Reactant | 4-Chlorobutyraldehyde Diethyl Acetal | Commercially available halogenated precursor. chemicalbook.comsigmaaldrich.com |
| Reagent | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Source of the nucleophilic cyanide anion. chemsrc.com |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that enhances nucleophilicity. |
| Catalyst | Tetrabutylammonium Bromide | Phase-transfer catalyst to improve reaction rate. |
| Temperature | Elevated (e.g., 50-80 °C) | Increases reaction rate, but must be controlled to avoid side reactions. |
Alternative Synthetic Approaches
Beyond the direct cyanoalkylation of halogenated acetals, other synthetic strategies can be envisioned for the preparation of this compound. These include the formation of the acetal on a nitrile-containing precursor or the interconversion of other functional groups.
An alternative route involves the acetalization of a precursor that already contains the nitrile functionality. A suitable precursor for this approach would be 5-cyanopentanal, also known as 6-oxohexanenitrile. molbase.com
The acetalization reaction typically involves treating the aldehyde with an excess of ethanol (B145695) in the presence of an acid catalyst. The catalyst facilitates the addition of ethanol to the carbonyl group, followed by the elimination of water to form the diethyl acetal.
Reaction Scheme: ``` NC-(CH₂)₄-CHO + 2 C₂H₅OH ⇌ NC-(CH₂)₄-CH(OC₂H₅)₂ + H₂O
Emerging Methodologies in this compound Synthesis
Recent advancements in chemical synthesis have opened new avenues for the production of nitriles, including this compound. These emerging methodologies promise significant improvements over classical methods in terms of yield, selectivity, and operational simplicity.
Investigation of Organocatalytic and Metal-Catalyzed Pathways
The development of catalytic systems for nitrile synthesis is a major focus of modern organic chemistry, with both organocatalysis and metal catalysis offering distinct advantages.
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. numberanalytics.com This approach is a cornerstone of green chemistry, as organocatalysts are often less toxic and more environmentally benign than their metal-based counterparts. numberanalytics.com For nitrile synthesis, organocatalytic methods like the Strecker reaction, which produces α-aminonitriles, have been extensively studied. mdpi.com The reaction involves the one-pot, three-component reaction of a ketone or aldehyde, an amine, and a cyanide source, often catalyzed by a chiral organocatalyst to achieve high enantioselectivity. mdpi.com The principles of activating carbonyl groups or their derivatives with organocatalysts could be conceptually extended to precursors of this compound.
Metal-catalyzed pathways represent a powerful and versatile strategy for forming carbon-nitrogen bonds. snnu.edu.cn Transition metals, particularly palladium, nickel, and copper, have been widely employed to catalyze the cyanation of various organic electrophiles. rsc.orgrsc.org Palladium-catalyzed cyanation of aryl halides, for instance, is a well-established method for synthesizing aryl nitriles. rsc.orgrsc.org Recent advancements have focused on developing more efficient catalyst systems and expanding the substrate scope to include less reactive starting materials. rsc.org Nickel-catalyzed cyanation reactions have also gained prominence, offering a cost-effective alternative to palladium. google.com These metal-catalyzed methods could potentially be adapted for the synthesis of this compound from suitable precursors.
Table 2: Examples of Organocatalytic and Metal-Catalyzed Nitrile Synthesis
| Methodology | Reactant(s) | Catalyst | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Organocatalysis | Ketones, Amines, TMSCN | Chiral Amide | α-Aminonitriles | Asymmetric Synthesis | mdpi.com |
| Metal Catalysis | Aryl Halides | Palladium Complexes | Aryl Nitriles | High Functional Group Tolerance | rsc.orgrsc.org |
This table provides illustrative examples of organocatalytic and metal-catalyzed nitrile synthesis, highlighting methodologies potentially adaptable for this compound.
Exploitation of Photoredox Catalysis for Nitrile Formation
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a mild and powerful tool in organic synthesis. chinesechemsoc.orgacs.org This methodology allows for the generation of highly reactive intermediates under ambient conditions, enabling transformations that are often challenging to achieve with traditional thermal methods. manchester.ac.uk
In the context of nitrile synthesis, photoredox catalysis has been successfully employed for the cyanation of aryl halides. chinesechemsoc.org Dual catalysis systems, combining a photoredox catalyst with a nickel catalyst, have enabled the cyanation of a broad range of aryl and alkenyl halides at room temperature using a safe and stable cyanide source. chinesechemsoc.org This approach overcomes some of the challenges associated with traditional metal-catalyzed cyanations, such as catalyst deactivation. chinesechemsoc.org
Furthermore, visible-light-mediated methods have been developed for the construction of 2-substituted benzothiazoles from thiophenols and nitriles, showcasing the versatility of photoredox catalysis in forming C-N bonds. rsc.org The generation of nitrile oxides from hydroxyimino acids via visible-light photoredox catalysis for the synthesis of isoxazolines and isoxazoles also demonstrates the potential of this technology in nitrile-related chemistry. manchester.ac.ukrsc.org The principles of generating radical intermediates that can participate in cyanation or related reactions under visible light irradiation could inspire novel synthetic routes to this compound.
Table 3: Examples of Photoredox-Catalyzed Reactions Involving Nitriles
| Reaction Type | Reactant(s) | Catalytic System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Cyanation | Aryl/Alkenyl Halides | Photoredox Catalyst + Nickel Catalyst | Aryl/Alkenyl Nitriles | Mild, Room Temperature Conditions | chinesechemsoc.org |
| C-N Bond Formation | Thiophenols, Nitriles | Eosin Y | 2-Substituted Benzothiazoles | Visible-Light Mediated | rsc.org |
This table illustrates the application of photoredox catalysis in nitrile-related synthesis, suggesting potential avenues for the synthesis of this compound.
Reactivity and Transformation Chemistry of 5,5 Diethoxypentanenitrile
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) in 5,5-diethoxypentanenitrile is characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations, including reduction, nucleophilic addition, cycloaddition, and conversion to other nitrogen-containing functional groups.
Reduction Reactions to Amines (e.g., 5-Aminopentanal (B1222117) Diethyl Acetal)
The reduction of the nitrile group to a primary amine is a synthetically valuable transformation, yielding 5-aminopentanal diethyl acetal (B89532). chemicalbook.com This conversion can be achieved through several methods, most notably catalytic hydrogenation and the use of chemical reducing agents.
Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. rsc.orgrsc.orgnih.gov This process typically involves the use of a metal catalyst and a source of hydrogen gas (H₂). Common catalysts include those based on nickel, palladium, rhodium, and iron. rsc.orgrsc.orgnih.govgoogle.com The reaction mechanism generally involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. researchgate.net
The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the selectivity and yield of the primary amine. For instance, nickel-based catalysts, such as Raney nickel, are effective for this transformation. researchgate.net Rhodium catalysts have also been shown to be effective, sometimes in a two-phase solvent system to enhance selectivity. google.com Iron pincer complexes have emerged as a more sustainable alternative to noble metal catalysts, demonstrating high activity and selectivity under relatively mild conditions. rsc.org Similarly, polysilane/SiO₂-supported palladium catalysts have been used for the continuous-flow hydrogenation of nitriles to primary amines with high yields. nih.gov
| Catalyst System | Conditions | Product | Key Features |
| Nickel-based (e.g., Ni/NiO@C) | 120 °C, 10 bar H₂ | Primary Amines | High conversion and selectivity, reusable magnetic catalyst. rsc.org |
| Iron Pincer Complex | Mild conditions | Primary Amines | High catalytic activity and selectivity, including for industrial nitriles. rsc.org |
| Rhodium-based | 20-110 °C, 15-200 psig H₂ | Primary Amines | High conversion and selectivity in a two-phase solvent system. google.com |
| Palladium (Polysilane/SiO₂-supported) | 60 °C, 50 kPa H₂ (for aromatic nitriles) | Primary Amine Salts | Effective for a range of nitriles under continuous-flow conditions. nih.gov |
This table presents a summary of various catalytic systems used for the hydrogenation of nitriles to primary amines, highlighting their respective reaction conditions and key features.
A key challenge in the reduction of this compound is the chemoselective reduction of the nitrile group without affecting the acetal functionality. Acetal groups are generally stable under neutral and basic conditions but are sensitive to acid. Therefore, reduction methods that operate under non-acidic conditions are preferred.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. jove.com The reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, followed by further reduction of the resulting imine intermediate. jove.com However, careful control of the reaction conditions is necessary to avoid side reactions.
Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to partially reduce nitriles to aldehydes after hydrolysis of an intermediate imine. masterorganicchemistry.com This highlights the importance of selecting the appropriate reducing agent to achieve the desired transformation. For the complete reduction to the primary amine, stronger reagents are generally required.
Strategies for chemoselective reduction often involve protecting one functional group while the other is transformed. jst.go.jp In the case of this compound, the acetal itself can be considered a protecting group for the aldehyde functionality. Therefore, reduction methods compatible with the acetal group are crucial. The use of iodotrichlorosilane has been reported for the selective reduction of α,β-unsaturated nitriles, suggesting its potential for chemoselective reductions in other contexts. researchgate.net
Nucleophilic Additions to the Nitrile (e.g., Hydrolysis, Alcoholysis, Aminolysis)
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to a range of products. labster.comlibretexts.orgkhanacademy.org
Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids, with an amide as an intermediate. chemistrysteps.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of water on the nitrile carbon. libretexts.org Stopping the reaction at the amide stage can be challenging under harsh conditions, but milder methods, such as using hydrogen peroxide in an alkaline solution, can favor the formation of the amide. commonorganicchemistry.comlibretexts.orgrsc.org
Alcoholysis: The reaction of a nitrile with an alcohol in the presence of an acid catalyst, known as the Pinner reaction, yields an imino ester salt (Pinner salt). wikipedia.orgorganic-chemistry.org These salts are versatile intermediates that can be further reacted to form esters or orthoesters. wikipedia.org The alcoholysis of nitriles can also be catalyzed by metal complexes. umich.eduacs.org
Aminolysis: Nitriles can react with ammonia (B1221849) or amines to form amidines. rsc.orgwikipedia.org This reaction can be catalyzed by bases or metal catalysts. rsc.orgmdpi.comnih.gov The direct addition of amines to nitriles often requires activation of the nitrile or the amine. mdpi.comnih.gov For instance, cesium hydroxide (B78521) has been used to catalyze the aminolysis of nitriles in water to produce amides. rsc.org
[3+2] Cycloaddition Reactions of the Nitrile
The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides, nitrile imines, and nitrile ylides, to form five-membered heterocyclic rings. tandfonline.comuchicago.edumdpi.comrsc.org These reactions are a powerful tool for the synthesis of various heterocyclic compounds. tandfonline.comscielo.org.mx For example, the reaction of a nitrile with a nitrile oxide, often generated in situ, can lead to the formation of isoxazoles. tandfonline.com
Formation of Amides, Amidines, and Related Derivatives
As mentioned previously, the nitrile group is a valuable precursor for the synthesis of amides and amidines.
Amides: The partial hydrolysis of nitriles is a direct route to amides. libretexts.orglibretexts.org This can be achieved under either acidic or basic conditions, although controlling the reaction to prevent further hydrolysis to the carboxylic acid can require specific conditions. chemistrysteps.comcommonorganicchemistry.comrsc.org
Amidines: Amidines are readily synthesized from nitriles through several methods. The Pinner reaction provides an intermediate imino ester that can be treated with an amine to form an amidine. wikipedia.orgsemanticscholar.org Direct addition of amines to nitriles, often catalyzed by Lewis acids or strong bases, is another common approach. mdpi.comnih.govsemanticscholar.orgorganic-chemistry.org A versatile synthesis involves the conversion of nitriles to amidoximes, followed by catalytic hydrogenation to the corresponding amidines. tandfonline.com
Reactivity of the Diethyl Acetal Functional Group
The diethyl acetal group in this compound serves as a protected form of an aldehyde. Its reactivity is characterized by its stability under basic and neutral conditions and its susceptibility to cleavage under acidic conditions. nii.ac.jpmasterorganicchemistry.com
Controlled Hydrolysis to Aldehyde Moieties
The diethyl acetal can be hydrolyzed back to the corresponding aldehyde, 5-oxovaleronitrile, by treatment with aqueous acid. masterorganicchemistry.com This reaction is a reversible process, and the removal of water is necessary to drive the formation of the acetal. wikipedia.org The hydrolysis mechanism involves protonation of one of the oxygen atoms, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and deprotonation yields the aldehyde.
The ease of hydrolysis can be influenced by the reaction conditions. While strong acids can be used, milder methods employing catalysts such as erbium triflate (Er(OTf)₃) in wet nitromethane (B149229) or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water have been developed for the deprotection of acetals, which could be applicable to this compound. organic-chemistry.org
Transacetalization and Exchange Reactions
Transacetalization is a process where an existing acetal is converted to a different acetal by reacting it with another alcohol or diol in the presence of an acid catalyst. This reaction can be used to change the protecting group or to introduce a new functional group. For instance, the diethyl acetal of this compound could potentially be converted to a cyclic acetal by reaction with a diol like 1,3-propanediol (B51772) in the presence of an acid catalyst and a means to remove the ethanol by-product. organic-chemistry.org
Acid-catalyzed transacetalization can also occur with acetone, leading to the deprotection of the acetal. organic-chemistry.org
Chemoselective Transformations and Orthogonal Protecting Group Strategies
The differential reactivity of the nitrile and the diethyl acetal groups in this compound allows for chemoselective transformations. For instance, the nitrile group can be reduced or hydrolyzed without affecting the acetal under appropriate conditions.
This differential reactivity is a cornerstone of orthogonal protecting group strategy . libretexts.orguchicago.edu In this strategy, multiple functional groups in a molecule are protected with groups that can be removed under distinct reaction conditions, allowing for the selective deprotection and reaction of one functional group while others remain protected. libretexts.orgthieme-connect.denih.gov
In the context of this compound, the diethyl acetal acts as a protecting group for the aldehyde. If another functional group were present in the molecule and protected with a group labile to different conditions (e.g., a base-labile or fluoride-labile group), one could selectively deprotect and react one functional group while the other remains intact. libretexts.orgthieme-connect.de
Table 1: Orthogonal Protecting Group Compatibility
| Protecting Group Type | Removal Conditions | Compatibility with Diethyl Acetal |
| Acid-Labile (e.g., Boc, Trityl) | Acidic conditions | Not Orthogonal |
| Base-Labile (e.g., Fmoc, Acyl) | Basic conditions | Orthogonal |
| Fluoride-Labile (e.g., Silyl ethers) | Fluoride source (e.g., TBAF) | Orthogonal |
| Hydrogenolysis-Labile (e.g., Benzyl) | H₂, catalyst (e.g., Pd/C) | Orthogonal |
Radical Reactions and Cyclization Pathways Involving this compound
While the primary reactivity of this compound centers on its functional groups, the carbon skeleton can participate in radical reactions, particularly cyclization reactions.
Exploration of 5-endo-trig Radical Cyclizations
Radical cyclizations are powerful methods for forming cyclic compounds. The regioselectivity of these reactions is often predicted by Baldwin's rules, which classify cyclizations based on the ring size being formed, the hybridization of the atom being attacked, and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. scripps.edu
According to Baldwin's rules, 5-endo-trig cyclizations are generally considered "disfavored" due to poor stereoelectronic overlap between the radical orbital and the π* orbital of the accepting double bond. rsc.org However, numerous studies have shown that this rule can be overcome by various factors, leading to successful 5-endo-trig cyclizations. rsc.orgnih.govsioc-journal.cn
In the context of a derivative of this compound, such as a 4-pentenyl radical, a 5-endo-trig cyclization would lead to the formation of a five-membered ring. nih.govsioc-journal.cn The success of such a cyclization would depend on factors like the nature of the substituents on the radical and the double bond. rsc.orgnih.gov Strategies to promote this "disfavored" pathway include the introduction of polar effects, geometric constraints, or groups that can stabilize the transition state. rsc.org For instance, computational studies have shown that in the absence of steric or conformational constraints, the 5-endo cyclization can be kinetically favored over the 4-exo pathway. nih.gov
Table 2: Factors Influencing 5-endo-trig Radical Cyclizations
| Factor | Effect on 5-endo-trig Cyclization | Reference |
| Stereoelectronic Effects | Generally disfavored due to poor orbital overlap. | rsc.org |
| Polar Effects | Can promote the cyclization by stabilizing the transition state. | rsc.org |
| Geometrical Constraints | Can force the molecule into a conformation that favors the 5-endo pathway. | rsc.org |
| Spin Delocalization | Substituents that can delocalize the radical in the transition state can lower the activation energy. | nih.gov |
| Persistent Radical Effect | Can be utilized to favor the desired cyclization product. | rsc.orgsioc-journal.cn |
Intramolecular Cyclization Studies for Ring Formation
The intramolecular cyclization of this compound represents a potential pathway to synthesize heterocyclic and carbocyclic ring systems. While specific studies focusing solely on the intramolecular cyclization of this particular compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups—a nitrile and a diethyl acetal—allows for the prediction of several plausible cyclization pathways. These potential transformations are primarily centered around the hydrolysis of the acetal to an aldehyde, followed by an intramolecular reaction involving the nitrile group or the activated alpha-carbon.
One of the most probable cyclization routes involves the initial conversion of the diethyl acetal group to a carbonyl group (an aldehyde) under acidic conditions. This hydrolysis would yield 5-oxopentanenitrile (B3051398). This intermediate, a δ-oxo nitrile, is a versatile precursor for the formation of six-membered rings.
A plausible subsequent transformation of 5-oxopentanenitrile is an intramolecular condensation reaction. Under basic conditions, the carbon atom alpha to the nitrile group can be deprotonated to form a carbanion. This carbanion can then undergo an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde group. The subsequent cyclization and dehydration would lead to the formation of a cyclohexene (B86901) derivative.
Alternatively, the nitrile group itself can participate in cyclization. For instance, under acidic or basic conditions, the nitrile group could be hydrolyzed to a carboxylic acid or an amide. If the nitrile is hydrolyzed to a primary amide, the resulting 5-oxopentanamide could undergo an intramolecular condensation to form a lactam, a cyclic amide.
Furthermore, reductive cyclization presents another potential route. If the nitrile group is reduced to a primary amine in the presence of the aldehyde (formed from the acetal), an intramolecular imine formation could occur, leading to a cyclic imine. Subsequent reduction of this imine would yield a substituted piperidine (B6355638), a six-membered heterocyclic ring system. The synthesis of piperidine derivatives is a significant area of research due to their prevalence in natural products and pharmaceuticals. rsc.orgresearchgate.net
Another possibility involves the participation of the nitrile group in a tandem reaction sequence. For instance, aza-Prins-Ritter type reactions have been utilized to synthesize piperidine derivatives from precursors containing a nitrile group, which can stabilize cationic intermediates. rsc.orgrsc.orgresearchgate.net While these examples involve different starting materials, they highlight the potential for the nitrile functionality in this compound to direct or participate in complex cyclization cascades.
It is important to note that the specific reaction conditions, including the choice of catalyst, solvent, and temperature, would be crucial in determining the outcome of the cyclization and the nature of the resulting cyclic product. The table below summarizes the potential intramolecular cyclization products of this compound based on the predicted reactivity of its functional groups.
| Starting Material Precursor | Key Intermediate | Reaction Type | Potential Cyclic Product |
| This compound | 5-Oxopentanenitrile | Intramolecular Aldol-type Condensation | Substituted Cyclohexene |
| This compound | 5-Oxopentanamide | Intramolecular Condensation | Substituted Lactam |
| This compound | 5-Amino-1-pentanal | Reductive Amination/Cyclization | Substituted Piperidine |
Derivatives and Applications of 5,5 Diethoxypentanenitrile in Advanced Organic Synthesis
5,5-Diethoxypentanenitrile as a Precursor for Nitrogen-Containing Heterocycles
The presence of the nitrile functionality and the latent aldehyde in this compound makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. Through carefully designed reaction sequences, the nitrile can be reduced to an amine, and the acetal (B89532) can be deprotected to reveal the aldehyde, setting the stage for intramolecular cyclization reactions.
Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Analogues
The catalytic hydrogenation of this compound is a key step in the synthesis of piperidine analogues. libretexts.org This reduction can be followed by intramolecular reductive amination to form the piperidine ring. For instance, the synthesis of 2-piperidineethanol, a valuable building block in medicinal chemistry, can be achieved through the hydrogenation of the corresponding pyridine (B92270) derivative, which itself can be conceptually derived from precursors like this compound. google.comnih.govgoogle.com The synthesis of pyrrolidine rings and their derivatives is another important application, often utilized by medicinal chemists to create compounds for treating human diseases. researchgate.net The intramolecular aza-Michael reaction is a powerful method for the asymmetric synthesis of functionalized pyrrolidines. whiterose.ac.uk
| Precursor | Target Heterocycle | Key Reaction |
| This compound | Piperidine Analogues | Catalytic Hydrogenation, Reductive Cyclization libretexts.orgnih.gov |
| This compound | Pyrrolidine Analogues | Reductive Cyclization, aza-Michael Addition researchgate.netwhiterose.ac.ukcsic.es |
| α-hydroxycarbamates | Pyridinium salts with piperidine/pyrrolidine | Addition to N-acyliminium ions, dehydrative cyclization nih.gov |
| Polyhydroxylated cyclic nitrones | Pyrrolidine analogues of pochonicine | Reduction and Acetylation mdpi.com |
| Aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines | Arylsulfonamide/amide derivatives | Parallel solid-phase synthesis nih.gov |
Derivatization to Imidazolidinones and Related Systems
Imidazolidinones are a significant class of heterocyclic compounds, often used as chiral auxiliaries and catalysts in asymmetric synthesis. strath.ac.uknih.gov The synthesis of imidazolidinone structures can be achieved through the condensation of an α-amino amide with a carbonyl compound. strath.ac.uk While direct synthesis from this compound is not explicitly detailed in the provided context, its derivatives, after transformation of the nitrile and acetal groups, could potentially serve as precursors for such heterocyclic systems. For example, the synthesis of pyridyl imidazolidinones has been explored for their antiviral properties. nih.gov The development of synthetic routes to various 4-imidazolidinones highlights their importance in medicinal chemistry. chemrxiv.org
| Starting Material | Product | Key Features |
| α-amino amide and carbonyl compound | Imidazolidinones | General method using Yb(OTf)3 catalyst strath.ac.uk |
| Imidazolidinone-derived β-amidoesters | gem-Disubstituted 4-imidazolidinones | Palladium-catalyzed decarboxylative asymmetric allylic alkylation nih.gov |
| Diamides and Ethynyl Benziodoxolones | 4-Imidazolidinones | Double Michael Addition chemrxiv.org |
| Internally chelated imidazolidinone and oxazolidinone Fischer carbene complexes | Varied | Synthesis via different pathways msu.edu |
Construction of Fused and Bridged Bicyclic Systems
Fused and bridged bicyclic systems represent complex molecular architectures with significant applications in natural product synthesis and materials science. masterorganicchemistry.comslideshare.net The strategic functionalization of this compound can provide intermediates for the construction of such systems. For example, intramolecular cyclization reactions of appropriately substituted derivatives can lead to the formation of bicyclic structures. researchgate.net The synthesis of bicyclo[1.1.1]pentane, a small bridged bicyclic ring, demonstrates the feasibility of constructing strained ring systems. masterorganicchemistry.com The synthesis and reactions of various bridged bicyclic compounds have been extensively studied. gla.ac.uk
| System Type | Key Synthetic Strategy | Example |
| Fused Bicyclic google.comresearchgate.netCurrent time information in Bangalore, IN.-triazoles | Intramolecular 5-endo-dig cyclization of α-diazo imine intermediate researchgate.net | 8-azido-8H- google.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[5,1-a]isoindoles researchgate.net |
| Bridged Bicyclic Systems | Wurtz reaction for ring closure | Bicyclo[1.1.1]pentane masterorganicchemistry.com |
| Bicyclic 5-5 Systems with Bridgehead Nitrogen | Cyclizations, condensation reactions, cycloadditions | Pyrazolo[1,5-b] google.comCurrent time information in Bangalore, IN.benzisothiazoles researchgate.net |
Utilization in the Synthesis of Linear and Branched Aliphatic Chains
The carbon backbone of this compound provides a versatile scaffold for the synthesis of functionalized linear and branched aliphatic chains. The nitrile and acetal groups can be selectively manipulated to introduce a variety of functional groups at different positions along the carbon chain. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetal can be deprotected to an aldehyde, which can then undergo various carbon-carbon bond-forming reactions. The catalytic hydrogenation of related compounds like furfural, which shares some structural similarities in terms of a five-carbon chain with oxygen functionalities, demonstrates the potential for selective transformations to produce valuable chemicals. mdpi.comrsc.orgresearchgate.net
Role in the Preparation of Complex Natural Product Scaffolds
Natural products often possess intricate molecular architectures that serve as inspiration for the development of new therapeutic agents. nih.govresearchgate.net The strategic use of this compound can facilitate the synthesis of key fragments or the entire backbone of certain natural product scaffolds. engineering.org.cnnih.gov Its ability to be transformed into various functionalized intermediates makes it a valuable tool for synthetic chemists aiming to construct complex natural products. frontiersin.org The biomimetic synthesis of natural products often relies on precursors that can mimic biosynthetic pathways, a role that functionalized pentanenitrile derivatives can potentially fill. engineering.org.cn
Development of Novel Monomers and Polymeric Materials Precursors
The dual functionality of this compound makes it an attractive candidate for the development of novel monomers and precursors for polymeric materials. scribd.com The nitrile and acetal groups can be modified to introduce polymerizable functionalities, leading to the creation of polymers with unique properties. For instance, the development of expanding monomers is crucial for applications like dental composites to counteract polymerization shrinkage. nih.gov The synthesis of well-defined hyperbranched polyamides from AB2 monomers showcases the potential for creating complex polymer architectures from functionalized building blocks. mdpi.com Furthermore, understanding the structure-polymerization thermodynamics of monomers is key to developing chemically recyclable polymers. nih.gov
Mechanistic Investigations of Reactions Involving 5,5 Diethoxypentanenitrile
Elucidation of Reaction Mechanisms for Key Functional Group Transformations
5,5-Diethoxypentanenitrile possesses two primary functional groups amenable to a variety of transformations: a nitrile group and an acetal (B89532) group. The elucidation of the mechanisms governing the reactions of these groups is essential for controlling the synthesis of desired products.
The hydrolysis of the diethyl acetal to form the corresponding aldehyde, and the reduction or hydrolysis of the nitrile group, are among the most significant transformations.
Hydrolysis of the Acetal Group:
The conversion of the 5,5-diethoxyacetal to a pentanal derivative proceeds via an acid-catalyzed hydrolysis mechanism. In the absence of an acid catalyst, acetals are generally stable in neutral or basic conditions. The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, such as a Brønsted or Lewis acid. This protonation makes the ethoxy group a good leaving group (ethanol).
The departure of ethanol (B145695) results in the formation of a resonance-stabilized carbocation, specifically an oxocarbenium ion. This intermediate is then attacked by a water molecule, a nucleophile present in the reaction medium. Subsequent deprotonation of the resulting oxonium ion by a base (such as water or the conjugate base of the acid catalyst) yields a hemiacetal.
Reactions of the Nitrile Group:
The nitrile group of this compound can undergo both reduction and hydrolysis.
Nitrile Reduction: The reduction of the nitrile group typically yields a primary amine. This transformation can be achieved using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄), which delivers a hydride ion (H⁻) to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. Subsequent workup with a protic solvent provides the primary amine. libretexts.orglibretexts.org Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere is another effective method for nitrile reduction. libretexts.orgwikipedia.org The reaction proceeds through the formation of an intermediate imine which is further reduced to the amine. wikipedia.org
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org In acidic hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The resulting intermediate undergoes tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the formation of an amide intermediate, which is then hydrolyzed to a carboxylate salt. Acidification of the salt yields the final carboxylic acid. libretexts.org
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are paramount for understanding the factors that influence the speed of reactions involving this compound and for optimizing reaction conditions to achieve desired outcomes in a timely and efficient manner.
Kinetics of Acetal Hydrolysis:
The rate of acid-catalyzed acetal hydrolysis is typically first-order in the acetal and first-order in the acid catalyst. The rate law can be expressed as:
Rate = k[Acetal][H⁺]
The rate constant, k, is influenced by several factors, including the structure of the acetal, the nature of the acid catalyst, temperature, and the solvent system. For instance, electron-withdrawing groups near the acetal functionality can destabilize the oxocarbenium ion intermediate, thereby slowing down the rate of hydrolysis. researchgate.net Conversely, electron-donating groups can accelerate the reaction.
| Factor | Effect on Reaction Rate | Reason |
| Acid Concentration | Increases | Higher concentration of H⁺ leads to more frequent protonation of the acetal. |
| Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier. |
| Electron-withdrawing substituents | Decreases | Destabilizes the carbocation intermediate. |
| Electron-donating substituents | Increases | Stabilizes the carbocation intermediate. |
| Solvent Polarity | Complex | Can influence the stability of both reactants and the transition state. |
| This table provides a general overview of factors affecting acetal hydrolysis rates based on established principles of organic chemistry. |
Kinetics of Nitrile Reactions:
The kinetics of nitrile reduction and hydrolysis are also influenced by various parameters. In the case of reduction with metal hydrides, the reaction rate is dependent on the concentration of both the nitrile and the reducing agent. For catalytic hydrogenation, the rate can be influenced by factors such as hydrogen pressure, catalyst loading, temperature, and the nature of the solvent.
The rate of nitrile hydrolysis is highly dependent on pH and temperature. Both acid- and base-catalyzed hydrolysis reactions generally exhibit a direct relationship between the concentration of the catalyst (H⁺ or OH⁻) and the reaction rate.
| Reaction | Typical Rate Law | Key Influencing Factors |
| Acid-Catalyzed Nitrile Hydrolysis | Rate = k[Nitrile][H⁺] | Temperature, Acid Strength |
| Base-Catalyzed Nitrile Hydrolysis | Rate = k[Nitrile][OH⁻] | Temperature, Base Strength |
| Nitrile Reduction (with LiAlH₄) | Rate = k[Nitrile][LiAlH₄] | Solvent, Temperature |
| Catalytic Hydrogenation of Nitrile | Complex (depends on mechanism) | H₂ Pressure, Catalyst, Temperature |
| This table summarizes the general kinetic behavior for common nitrile transformations. |
Spectroscopic Probes for Reaction Monitoring and Intermediate Detection
Spectroscopic techniques are invaluable tools for monitoring the progress of reactions involving this compound in real-time and for the detection of transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be effectively used to monitor the functional group transformations of this compound. For the hydrolysis of the acetal, the disappearance of the characteristic signals of the ethoxy group protons (typically a triplet and a quartet) and the acetal carbon, and the appearance of the aldehyde proton and carbon signals, can be quantitatively followed over time. researchgate.net Similarly, the reduction of the nitrile can be monitored by the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and the appearance of signals corresponding to the newly formed aminomethylene group.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly useful for monitoring changes in functional groups. The strong, sharp absorption band of the nitrile group (C≡N) typically appears in the region of 2220-2260 cm⁻¹. The disappearance of this band is a clear indicator of nitrile consumption during reduction or hydrolysis. rsc.org The formation of an aldehyde during acetal hydrolysis can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. For nitrile hydrolysis, the formation of a carboxylic acid can be identified by the appearance of a broad O-H stretching band (around 2500-3300 cm⁻¹) and a carbonyl C=O stretching band (around 1700-1725 cm⁻¹).
Chromatographic Methods Coupled with Spectroscopy:
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors are powerful for separating and identifying reactants, intermediates, and products in the reaction mixture. journals.co.zacsir.co.zaresearchgate.net These methods can provide quantitative data on the concentration of each species over time, allowing for detailed kinetic analysis. journals.co.zacsir.co.za
| Spectroscopic Technique | Monitored Functional Group/Change | Typical Spectral Region/Signal |
| ¹H NMR | Acetal Hydrolysis (disappearance) | Signals for -OCH₂CH₃ protons |
| ¹H NMR | Aldehyde Formation (appearance) | Signal for -CHO proton (~9-10 ppm) |
| ¹³C NMR | Nitrile Consumption | Disappearance of C≡N signal (~115-125 ppm) |
| IR Spectroscopy | Nitrile Consumption | Disappearance of C≡N stretch (2220-2260 cm⁻¹) |
| IR Spectroscopy | Aldehyde Formation | Appearance of C=O stretch (1720-1740 cm⁻¹) |
| IR Spectroscopy | Carboxylic Acid Formation | Appearance of broad O-H and C=O stretches |
| This table highlights key spectroscopic signals used to monitor reactions of this compound. |
Stereochemical Control and Diastereoselectivity in Transformations
While this compound itself is achiral, reactions at the carbon atom adjacent to the nitrile group (the α-carbon) or transformations involving the creation of new stereocenters can lead to stereochemical considerations.
Reactions at the α-Carbon:
The α-protons to the nitrile group are weakly acidic and can be removed by a strong base to form a carbanion (a nitrile-stabilized anion). This anion can then react with various electrophiles. If the electrophile introduces a new stereocenter, or if the subsequent transformation of the nitrile group creates a stereocenter, the stereochemical outcome of the reaction becomes important. The diastereoselectivity of such alkylation reactions can be influenced by the counterion of the base used and the reaction conditions. nih.gov
Stereochemistry of Nitrile Reduction:
The reduction of a nitrile that is α-substituted with a chiral center can potentially lead to the formation of diastereomers if a new stereocenter is not created at the nitrile carbon itself. However, in many cases, the reduction of the C≡N bond to a CH₂-NH₂ group does not introduce a new chiral center unless the substituents on the original chiral center influence the approach of the reducing agent in a way that leads to restricted rotation and diastereomeric atropisomers, which is uncommon for simple aliphatic chains.
Diastereoselective Cycloadditions:
Nitrile ylides, which can be generated from related nitrile-containing precursors, can undergo diastereoselective cycloaddition reactions. When a chiral auxiliary is attached to the dipolarophile, high levels of diastereoselectivity can be achieved, even in the absence of a Lewis acid catalyst. acs.org This demonstrates that the inherent stereoelectronic properties of the reactants can effectively control the stereochemical outcome.
Although specific studies on the diastereoselective transformations of this compound are not widely reported, the general principles of stereochemical control in nitrile chemistry suggest that such control would be achievable through the careful selection of reagents, catalysts, and reaction conditions, particularly if a chiral center is introduced in proximity to the nitrile or acetal functional groups.
Spectroscopic and Advanced Characterization Techniques for 5,5 Diethoxypentanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined. For 5,5-Diethoxypentanenitrile, ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques are invaluable for its structural confirmation.
The expected ¹H NMR signals for this compound are as follows:
A triplet corresponding to the methyl protons (H-a) of the two equivalent ethyl groups, shifted upfield due to their distance from electronegative atoms.
A quartet arising from the methylene (B1212753) protons (H-b) of the ethyl groups, which are adjacent to an oxygen atom and thus appear more downfield than the methyl protons.
A triplet for the methylene protons (H-d) adjacent to the nitrile group, which is an electron-withdrawing group, causing a downfield shift.
A multiplet for the methylene protons (H-c) situated between the acetal (B89532) and the methylene group adjacent to the nitrile.
A triplet for the methine proton (H-e) of the acetal group, which is deshielded by two adjacent oxygen atoms and appears furthest downfield.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-a | 1.19 | Triplet |
| H-b | 3.48 | Quartet |
| H-c | 1.80 | Multiplet |
| H-d | 2.38 | Triplet |
| H-e | 4.45 | Triplet |
Note: Data is based on computational predictions and may vary from experimental values.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. liverpool.ac.ukcareerendeavour.com In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak, allowing for the determination of the total number of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at higher chemical shifts (downfield). libretexts.orgre3data.org
For this compound, the predicted ¹³C NMR spectrum would show six distinct signals:
The nitrile carbon (C-1) is expected to appear in the characteristic region for nitriles. udel.edu
The methylene carbons of the pentanenitrile backbone (C-2, C-3, C-4) will have distinct chemical shifts based on their proximity to the nitrile and acetal groups.
The acetal carbon (C-5) will be significantly shifted downfield due to being bonded to two oxygen atoms.
The carbons of the ethoxy groups (C-6, C-7) will also have characteristic chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (CN) | 119.6 |
| C-2 (CH₂) | 16.9 |
| C-3 (CH₂) | 21.5 |
| C-4 (CH₂) | 32.8 |
| C-5 (CH) | 102.3 |
| C-6 (OCH₂) | 61.2 |
| C-7 (CH₃) | 15.3 |
Note: Data is based on computational predictions and may vary from experimental values.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. nih.gov For this compound, COSY would show correlations between H-a and H-b of the ethyl groups, and between the adjacent methylene protons (H-c and H-d) and the methine proton (H-e) of the pentanenitrile chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This technique would allow for the direct assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound. For instance, the proton signal at ~4.45 ppm (H-e) would correlate with the carbon signal at ~102.3 ppm (C-5).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. nih.govnmrdb.org This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. nmrdb.org For example, HMBC would show a correlation between the methine proton H-e and the methylene carbons C-3 and C-4, as well as the ethoxy carbon C-6, confirming the connectivity around the acetal group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. uni-saarland.de
The IR spectrum of this compound is expected to show characteristic absorption bands:
C≡N Stretch: A sharp, medium-intensity absorption band is predicted around 2247 cm⁻¹, which is characteristic of a nitrile group. masterorganicchemistry.com
C-O Stretch: Strong absorption bands are expected in the region of 1150-1050 cm⁻¹ corresponding to the C-O stretching vibrations of the acetal group.
C-H Stretch: Absorption bands in the range of 2975-2850 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the alkyl chain and ethyl groups.
Raman spectroscopy is particularly useful for detecting non-polar bonds. uni-saarland.de The C≡N triple bond, while IR active, also gives a distinct Raman signal. wikipedia.org The symmetric vibrations of the C-C backbone would also be more prominent in the Raman spectrum. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N Stretch | ~2247 |
| C-O Stretch | ~1150-1050 |
| sp³ C-H Stretch | ~2975-2850 |
Note: Data is based on computational predictions and may vary from experimental values.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. msu.edu This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure. masterorganicchemistry.com
For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 171. The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral fragments.
Key predicted fragmentation pathways for this compound include:
Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion to give a fragment at m/z 126.
Loss of an ethyl group (•CH₂CH₃) to yield a fragment at m/z 142.
Cleavage of the C-C bonds in the pentanenitrile chain.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. liverpool.ac.uklibretexts.org For this compound, HRMS would confirm the molecular formula C₉H₁₇NO₂ by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. liverpool.ac.uk
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₉H₁₇NO₂ | 171.1259 |
| [M+H]⁺ | C₉H₁₈NO₂ | 172.1332 |
| [M+Na]⁺ | C₉H₁₇NNaO₂ | 194.1155 |
Note: Data is based on computational predictions and may vary from experimental values.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govcore.ac.uk This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
As of the current scientific record, there are no published X-ray crystal structures for this compound. The compound is likely a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction unless crystallization at low temperatures is achieved. The synthesis of crystalline derivatives or co-crystals could provide an alternative route to obtaining solid-state structural information.
While specific data for the target compound is unavailable, X-ray crystallographic studies have been conducted on other molecules containing acetal core.ac.ukmanchester.ac.uktubitak.gov.trd-nb.infonih.gov and aliphatic nitrile functionalities. marquette.educsic.esorganic-chemistry.org These studies reveal typical bond lengths and conformations for these groups, which can serve as a basis for theoretical modeling of the this compound structure. For instance, studies on seven-membered cyclic acetals have detailed chair and twist-boat conformations. core.ac.uk
Should a crystalline form of this compound or a suitable derivative be obtained in the future, X-ray crystallography would be an indispensable tool for its complete structural characterization.
Computational and Theoretical Studies on 5,5 Diethoxypentanenitrile
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 5,5-Diethoxypentanenitrile. researchgate.net These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.
Electronic Structure: The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find its most stable three-dimensional structure. irjweb.com From this optimized geometry, a range of electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. scirp.orgnih.gov For this compound, the HOMO is expected to be localized around the lone pairs of the acetal (B89532) oxygen atoms, while the LUMO would likely be centered on the antibonding π* orbital of the nitrile group (C≡N).
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netrsc.org For this molecule, the MEP would show a negative potential (red/yellow) around the nitrile nitrogen and acetal oxygens, indicating sites susceptible to electrophilic attack. A positive potential (blue) would be expected around the nitrile carbon and the acetal carbon, highlighting them as primary sites for nucleophilic attack. libretexts.orgnih.gov
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates high kinetic stability and low reactivity. |
| Chemical Hardness (η) | 4.35 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.4 eV | Global electrophilic nature of the molecule. |
Note: The values in the table are hypothetical and for illustrative purposes, based on typical calculations for similar aliphatic nitriles and acetals.
Molecular Dynamics Simulations for Conformational Analysis
The structural flexibility of this compound, arising from its pentyl chain and two ethyl groups, can be explored using Molecular Dynamics (MD) simulations. tandfonline.com MD simulations model the atomic motions of a molecule over time, providing a detailed picture of its conformational landscape and dynamics. acs.org
By simulating the molecule in a solvent (e.g., water or an organic solvent) at a given temperature, researchers can observe the various shapes (conformations) the molecule adopts. The analysis focuses on the dihedral angles of the rotatable bonds, particularly within the C5 nitrile backbone and the C-O bonds of the diethoxy groups. researchgate.net
Key Rotatable Bonds:
C1-C2, C2-C3, C3-C4, and C4-C5 bonds of the pentanenitrile chain.
C5-O and O-CH2 bonds of the diethoxy groups.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180° | 0.0 | ~65% |
| Gauche (+) | ~+60° | +0.9 | ~17.5% |
| Gauche (-) | ~-60° | +0.9 | ~17.5% |
Note: The values in this table are representative examples for a butane-like fragment and serve to illustrate the expected conformational preferences.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. nih.gov For this compound, two primary reactions of interest are the hydrolysis of the nitrile group and the hydrolysis of the acetal group.
Nitrile Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can proceed under acidic or basic conditions. organicchemistrytutor.comchemistrysteps.com Computational modeling can trace the reaction pathway, which involves the initial nucleophilic attack on the nitrile carbon, followed by a series of proton transfers and tautomerization steps to form an amide intermediate, which is then further hydrolyzed. youtube.com
Acetal Hydrolysis: The acetal group is stable under basic conditions but hydrolyzes readily in the presence of acid and water to yield an aldehyde (5-oxopentanenitrile) and two molecules of ethanol (B145695). chemistrysteps.comresearchgate.net The mechanism involves protonation of one of the acetal oxygens, followed by the departure of an ethanol molecule to form a resonance-stabilized oxocarbenium ion. researchgate.net Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which then undergoes a similar sequence to release the second ethanol molecule and form the aldehyde.
Using quantum chemical methods, the structures of all intermediates and, crucially, the transition states (the highest energy point along the reaction coordinate) can be located. nih.gov The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. By comparing the activation energies for nitrile versus acetal hydrolysis under acidic conditions, it is possible to predict which reaction is kinetically favored.
| Reaction Pathway | Rate-Determining Step | Calculated Ea (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Acetal Hydrolysis (Acid-Catalyzed) | Formation of oxocarbenium ion | ~15-20 | Kinetically favored |
| Nitrile Hydrolysis (Acid-Catalyzed) | Nucleophilic attack of water on protonated nitrile | ~25-30 | Kinetically disfavored |
Note: The activation energies are illustrative and based on general values for acetal and nitrile hydrolysis. The lower activation energy for acetal hydrolysis suggests it would be the preferred reaction pathway under acidic conditions.
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a molecule with its biological activity or toxicity. researchgate.netoncodesign-services.com Should this compound or its derivatives be considered for biological applications, these methods would be essential for predicting their properties and guiding further design.
The process involves calculating a set of molecular descriptors for the molecule and then using statistical or machine learning models to build a correlation with an observed activity. oncodesign-services.comnih.gov For aliphatic nitriles, SAR studies have often focused on their toxicological profiles, as some can release cyanide in vivo. nih.gov
Molecular Descriptors: A wide range of descriptors for this compound can be calculated computationally:
Physicochemical Descriptors: LogP (octanol-water partition coefficient), molecular weight, molar refractivity, polar surface area (PSA).
Electronic Descriptors: Dipole moment, HOMO and LUMO energies, partial charges on atoms. nih.gov
Topological/Structural Descriptors: Molecular connectivity indices, shape indices, number of rotatable bonds.
These descriptors quantify various aspects of the molecule's size, shape, lipophilicity, and electronic features, which govern its interactions with biological targets. researchgate.net For instance, a QSAR model could be developed to predict the toxicity of a series of related nitrile-acetal compounds by correlating these calculated descriptors with experimentally measured toxicity data (e.g., LD50). nih.gov This allows for the virtual screening of new compounds and the identification of structural features that increase or decrease toxicity.
| Descriptor Type | Descriptor Example | Relevance to Biological Activity |
|---|---|---|
| Lipophilicity | LogP | Membrane permeability and transport |
| Electronic | LUMO Energy | Susceptibility to nucleophilic attack, potential for covalent binding |
| Steric | Molecular Volume | Binding affinity to target sites (e.g., enzyme active sites) |
| Topological | Polar Surface Area (PSA) | Hydrogen bonding potential and cell penetration |
Analytical Methodologies for Research and Development of 5,5 Diethoxypentanenitrile
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are fundamental to the analysis of 5,5-Diethoxypentanenitrile, leveraging the differential partitioning of the compound and its potential impurities between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography (GC) for Volatile Species
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.
Typical GC System Parameters:
| Parameter | Typical Setting |
| Column | A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometry (MS) for identification. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Oven Program | A temperature gradient, for instance, starting at 100 °C and ramping up to 250 °C, to ensure good separation. |
A flame ionization detector (FID) is commonly used for quantitative analysis due to its linear response over a wide concentration range. For structural elucidation and definitive identification of the main component and any impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method. The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
For non-volatile impurities or for orthogonal purity assessment, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. Given the structure of this compound, which contains both a polar nitrile group and non-polar ethyl groups, reversed-phase HPLC is a suitable approach.
Illustrative HPLC Method Parameters:
| Parameter | Typical Condition |
| Column | A C18 or C8 reversed-phase column. |
| Mobile Phase | A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. |
| Detector | A UV detector set at a low wavelength (around 200-210 nm) due to the lack of a strong chromophore. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times. |
HPLC is particularly useful for determining the purity of the final product by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This provides a quantitative measure of the purity of the this compound sample.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple technique for monitoring the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.
TLC System for this compound Synthesis:
| Component | Description |
| Stationary Phase | Silica gel plates are commonly used due to the moderate polarity of the nitrile and acetal (B89532) functional groups. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically employed. The ratio can be adjusted to achieve optimal separation (Rf value of the product ideally between 0.3 and 0.5). |
| Visualization | As this compound lacks a UV chromophore, visualization can be achieved using a potassium permanganate (B83412) stain or an iodine chamber, which react with organic compounds to produce colored spots. libretexts.orgsilicycle.com |
TLC allows for a quick assessment of the reaction's completion, helping to determine the appropriate time for work-up and purification.
Quantitative Analysis and Standardization of this compound
Accurate quantification of this compound is essential for determining reaction yields and for the preparation of standard solutions for further analytical work. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the method of choice for this purpose.
The quantification is typically performed using an internal or external standard method. An external standard method involves creating a calibration curve by injecting known concentrations of a purified this compound standard. The peak area of the analyte in the sample is then compared to this calibration curve to determine its concentration.
Impurity Identification and Characterization Methods
During the synthesis of this compound, various impurities can be formed from side reactions or unreacted starting materials. Identifying and characterizing these impurities is crucial for process optimization and ensuring the quality of the final product.
Potential Impurities in the Synthesis of this compound:
| Potential Impurity | Origin |
| 4-Chlorobutyronitrile | Unreacted starting material. |
| Ethanol (B145695) | Residual solvent or by-product from the formation of the ethoxide. |
| 5-Hydroxy-5-ethoxypentanenitrile | Incomplete reaction or hydrolysis of the acetal. |
| Polymeric by-products | Side reactions occurring under the reaction conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for identifying volatile impurities. The mass spectrum of each impurity provides information about its molecular weight and structure, which can be compared to spectral libraries for identification. For non-volatile or thermally labile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Method Validation and Quality Control in Academic Research
To ensure the reliability and reproducibility of the analytical data, the developed methods must be validated. In an academic research setting, this involves demonstrating the method's suitability for its intended purpose.
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) value of >0.99 is typically desired. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Quality control in academic research involves the routine use of these validated methods to ensure the consistency and quality of the this compound produced. This includes analyzing each batch to confirm its identity and purity against established specifications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,5-Diethoxypentanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyanide displacement reactions. For example, analogous nitrile syntheses (e.g., 4,5-dichlorophthalonitrile) employ stepwise alkylation and nitrile group introduction under controlled pH and temperature . Optimization requires monitoring reaction kinetics via GC-MS or HPLC to track intermediate formation.
- Key Variables : Solvent polarity (e.g., DMF vs. THF), stoichiometry of ethoxy groups, and catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
Q. How can researchers characterize this compound’s purity and structural integrity?
- Techniques :
- NMR : H and C NMR to confirm ethoxy group placement and nitrile functionality.
- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and 1100–1050 cm (C-O-C ether stretches) .
- GC-MS : To detect impurities (e.g., unreacted precursors or byproducts like 5-ethoxypentanenitrile).
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Guidelines : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid contact with strong oxidizers (e.g., peroxides), which may induce exothermic decomposition .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for this compound in complex syntheses?
- Approach : Use density functional theory (DFT) to simulate transition states in nucleophilic substitutions. Databases like REAXYS or PISTACHIO provide thermodynamic parameters for analogous nitriles (e.g., activation energies for ethoxy group retention) .
- Validation : Compare predicted intermediates with experimental LC-MS/MS data.
Q. What experimental design strategies resolve contradictions in kinetic data for this compound hydrolysis?
- Case Study : Conflicting pH-rate profiles may arise from competing mechanisms (e.g., acid-catalyzed vs. base-promoted hydrolysis). Use DOE (Design of Experiments) to isolate variables:
- Factors : Temperature (25–60°C), pH (3–10), ionic strength.
- Response Surface Analysis : Identify dominant mechanisms via Arrhenius plots and Eyring equations .
Q. How does this compound’s electronic structure influence its reactivity in multicomponent reactions?
- Analysis : Perform Hammett studies with substituted analogs to correlate σ values with reaction rates. The electron-withdrawing nitrile group may enhance electrophilicity at the β-carbon, facilitating cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
